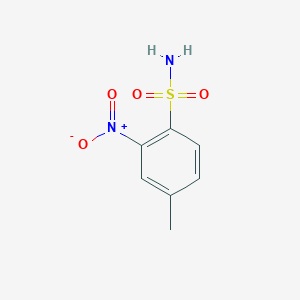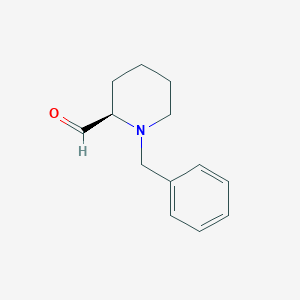
(R)-1-Benzylpiperidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Benzylpiperidine-2-carbaldehyde is a chiral compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a benzyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzylpiperidine-2-carbaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides.
Aldehyde Functionalization: The aldehyde group is introduced through oxidation reactions of the corresponding alcohol or by formylation reactions.
Industrial Production Methods
Industrial production of ®-1-Benzylpiperidine-2-carbaldehyde may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of ®-1-Benzylpiperidine-2-carboxylic acid.
Reduction: Formation of ®-1-Benzylpiperidine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
®-1-Benzylpiperidine-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for studying the behavior of piperidine derivatives in biological systems.
Medicine
The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, ®-1-Benzylpiperidine-2-carbaldehyde is used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-Benzylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzyl group may contribute to the compound’s binding affinity and specificity for certain receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidine: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2-Benzylpiperidine: The position of the benzyl group differs, affecting its chemical and biological properties.
1-Benzyl-4-piperidone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness
®-1-Benzylpiperidine-2-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups, which confer distinct reactivity and potential applications. Its chiral nature adds another layer of complexity, making it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(2R)-1-benzylpiperidine-2-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2/t13-/m1/s1 |
Clé InChI |
WSXCNGIPPSYDTQ-CYBMUJFWSA-N |
SMILES isomérique |
C1CCN([C@H](C1)C=O)CC2=CC=CC=C2 |
SMILES canonique |
C1CCN(C(C1)C=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




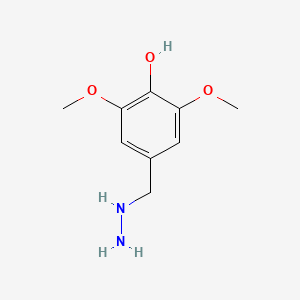
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

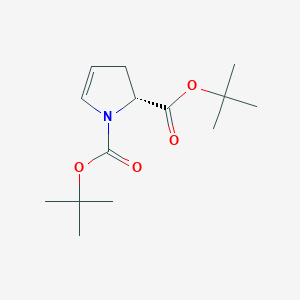
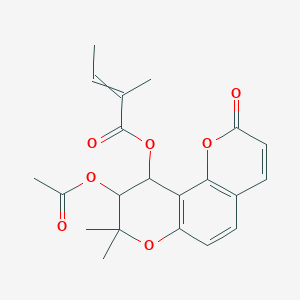
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)

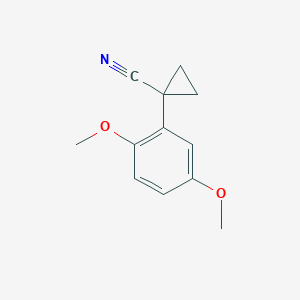


![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
